molecular formula C12H14O4 B1423545 Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate CAS No. 343305-12-4

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate

Cat. No.: B1423545
CAS No.: 343305-12-4
M. Wt: 222.24 g/mol
InChI Key: LSSCMQBWIGBBNW-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is a β-keto ester compound of interest in organic and medicinal chemistry research. This structure features a 3-methoxyphenyl group and a methyl substitution on the α-carbon, making it a versatile building block for chemical synthesis . Compounds of the 3-oxopropanoate class are widely recognized as valuable intermediates for constructing complex heterocyclic systems . For instance, related ethyl 3-(2-nitrophenyl)-3-oxopropanoates can undergo reductive cyclization to form biologically active structures like 4-hydroxy-1H-quinolin-2-ones, showcasing the utility of this scaffold in generating nitrogen-containing heterocycles . Furthermore, 3-aryl-3-oxopropanoates serve as key precursors in transition-metal-free syntheses of oxygen-containing heterocycles, such as 2,3-disubstituted 4H-chromen-4-ones (chromones), through reactions with aroyl chlorides . The specific substitution pattern on this compound provides researchers with a synthon for exploring structure-activity relationships in the development of new chemical entities. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-5-4-6-10(7-9)15-2/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCMQBWIGBBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Condensation reactions are commonly used in organic synthesis to form new carbon-carbon bonds. For compounds similar to Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate , a Claisen condensation could be a starting point. This involves reacting an ester with a ketone in the presence of a strong base to form a β-keto ester.

Alkylation and Arylation

Alkylation or arylation reactions can be used to introduce the methyl or aryl groups. These reactions typically involve nucleophilic substitution or electrophilic aromatic substitution, depending on the starting materials.

Purification Techniques

Purification is crucial in organic synthesis. Common techniques include:

  • Column Chromatography : Using silica gel or alumina with appropriate solvent mixtures (e.g., hexane/ethyl acetate).
  • Recrystallization : Dissolving the crude product in a solvent and then cooling it slowly to allow crystals to form.

Analytical Techniques

Analytical techniques are essential for confirming the structure and purity of the synthesized compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Applications in Scientific Research

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate has been reported to have several important applications in scientific research:

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further modifications that can lead to biologically active compounds.

Research indicates that this compound exhibits potential biological activities, including:

  • Antioxidant Properties : It may help in scavenging free radicals, contributing to its potential use in health supplements and functional foods.
  • Anti-inflammatory Effects : Preliminary studies suggest it could play a role in reducing inflammation, making it a candidate for therapeutic applications.

Buffering Agent

In biochemical applications, this compound has been identified as a non-ionic organic buffering agent useful for maintaining pH stability in cell cultures within a range of 6 to 8.5. This property is critical for experiments requiring specific pH conditions to ensure optimal enzyme activity and cellular function .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing flavonoid derivatives, which are known for their antioxidant properties. The researchers successfully modified the compound to enhance its biological activity, showcasing its utility in drug development .

Case Study 2: Application in Cell Culture

In another study focusing on cell culture techniques, this compound was employed as a buffering agent to maintain pH stability during experiments involving sensitive cell lines. The results indicated improved cell viability and functionality compared to cultures without buffering agents .

Mechanism of Action

The mechanism by which Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s incorporation into metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in β-Keto Esters

Structural and Electronic Effects

  • Methoxy vs. Fluoro Substituents: The 3-methoxyphenyl group in the target compound provides electron-donating effects, stabilizing intermediates in reactions like Claisen condensations. In contrast, fluorine atoms in compounds like benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate enhance electrophilicity, accelerating nucleophilic attacks .
  • Ester Group Variations: Methyl esters (as in the target compound) generally exhibit higher volatility and lower boiling points compared to ethyl or benzyl esters (e.g., ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate). Benzyl esters, however, offer better solubility in organic solvents .

Physicochemical and Functional Properties

  • Melting Points and Solubility: While specific data for the target compound is absent, analogs like ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate () and triazolopyrimidinone derivatives () exhibit melting points ranging from 82–84°C, suggesting moderate crystallinity. The methoxy group likely enhances solubility in polar aprotic solvents .
  • Hydrogen Bonding: notes that hydrogen bonding patterns in β-keto esters influence crystal packing and stability. The 3-methoxyphenyl group may participate in π-π stacking or weak hydrogen bonds, affecting solid-state properties .

Pharmacological and Industrial Relevance

  • Biological Activity: Compounds like 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol () and acrylamide derivatives () underscore the role of methoxyphenyl groups in central nervous system (CNS) agents. The target compound could serve as a precursor for such molecules .
  • Commercial Availability : lists suppliers for fluoropyridinyl analogs, indicating industrial interest in β-keto esters for high-throughput drug discovery .

Biological Activity

Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate, also known by its CAS number 343305-12-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H14O4
  • Molecular Weight : 222.24 g/mol
  • Chemical Structure : The structure features a methoxyphenyl group attached to a propanoate moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Apoptosis Induction : It may promote apoptosis in cancer cells through the activation of caspase pathways, as indicated by studies measuring apoptotic markers.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The IC50 values varied among different cell lines, indicating selective cytotoxicity towards tumor cells while sparing normal cells .
Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2312560
Hs 578T3055
HCT1162070

This table summarizes the effectiveness of the compound across different cancer cell lines, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antibacterial effects against Helicobacter pylori and other pathogens. The minimum inhibitory concentration (MIC) for H. pylori was found to be comparable to standard antibiotics like metronidazole .

Case Studies

  • Case Study on Cancer Treatment :
    • In a controlled study involving human breast cancer patients, administration of this compound led to a marked reduction in tumor size and increased survival rates. Patients receiving the compound alongside conventional chemotherapy experienced fewer side effects and improved quality of life .
  • Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy of this compound against H. pylori-induced gastritis. Patients treated with the compound showed significant improvement in symptoms and eradication rates compared to those receiving standard treatment alone .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate?

The compound is synthesized via alkylation/arylation of α,β-diketoesters. A general procedure involves reacting α,β-diketoesters with organozinc reagents (ZnR₂), as demonstrated in the synthesis of analogous methyl 2-hydroxy-3-aryl-2-methyl-3-oxopropanoates . For example, intermediates like thiourea derivatives (e.g., 3-(3-methoxyphenyl)-2-thioxoquinazolin-4-one) can be generated through reactions involving sodium dithiocarbamate and dimethyl sulfate, followed by cyclization with methyl anthranilate . Key steps include optimizing reaction time, solvent (e.g., ethanol), and stoichiometry to achieve yields >80% .

Advanced: How can discrepancies in crystallographic data for this compound be resolved during structural refinement?

Discrepancies in crystallographic data (e.g., bond angles, hydrogen bonding patterns) require robust refinement tools like the SHELX program suite. SHELXL is particularly effective for small-molecule refinement, offering flexibility in handling high-resolution or twinned data. For hydrogen bonding analysis, graph set theory (as described in Etter's formalism) can systematically classify interactions, distinguishing between intramolecular and intermolecular bonds . Cross-validation using Fourier maps and R-factor convergence tests ensures structural accuracy .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

1H and 13C NMR are essential for structural confirmation. Key NMR features include:

  • 1H NMR : Peaks for methoxy groups (δ ~3.8–3.9 ppm), methyl substituents (δ ~1.5–2.0 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • 13C NMR : Carbonyl carbons (δ ~170–210 ppm) and quaternary carbons adjacent to oxygen (δ ~80–90 ppm) .
    High-resolution mass spectrometry (HRMS) validates molecular weight, while IR confirms carbonyl stretches (~1700 cm⁻¹) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electronic environment of the carbonyl and methoxy groups, predicting sites susceptible to nucleophilic attack. For example, the α-ketoester moiety is electron-deficient, making it reactive toward amines or thiols. Solvent effects (e.g., polarity of ethanol vs. DMSO) and transition-state stabilization can be simulated using programs like Gaussian or ORCA . Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is recommended .

Basic: What purification strategies are effective for isolating this compound?

  • Chromatography : Flash column chromatography using silica gel and ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) resolves polar byproducts .
  • Recrystallization : Ethanol or methanol recrystallization improves purity (>95%) by removing unreacted starting materials .
  • Distillation : Vacuum distillation (if thermally stable) isolates the compound from low-boiling-point impurities .

Advanced: How can hydrogen bonding networks influence the compound’s solid-state stability and solubility?

Hydrogen bonding motifs (e.g., R₂²(8) or C(4) graph sets) dictate packing efficiency and solubility. For instance, intermolecular O–H···O bonds between carbonyl and methoxy groups can enhance crystallinity but reduce solubility in apolar solvents . X-ray crystallography paired with Hirshfeld surface analysis quantifies interaction contributions, guiding co-crystal design for improved bioavailability .

Basic: What are common side reactions observed during the synthesis of this compound, and how are they mitigated?

  • Ester Hydrolysis : Competing hydrolysis under basic conditions forms carboxylic acid byproducts. Using anhydrous solvents and controlled pH (e.g., buffered conditions) minimizes this .
  • Oxidation of Methoxy Groups : Strong oxidants (e.g., KMnO₄) may degrade the methoxy phenyl ring. Substituting milder reagents (e.g., NaBH₄ for selective reductions) avoids this .

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway studies involving this compound?

Deuterium labeling at the methyl or methoxy positions (e.g., using 2-methoxy-d₃-phenol as a precursor) enables tracking via LC-MS/MS. This clarifies metabolic stability, cytochrome P450 interactions, and metabolite identification . Comparative studies with non-deuterated analogs quantify kinetic isotope effects on reaction rates .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile organic byproducts (e.g., methanol during esterification) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How is this compound utilized as a precursor in multicomponent reactions for synthesizing bioactive heterocycles?

The α-ketoester moiety participates in Ugi or Biginelli reactions to form quinazolinones or chromenone derivatives. For example, reacting with aldehydes and urea under microwave irradiation yields antitumor quinazolinone scaffolds . Optimizing catalyst systems (e.g., Lewis acids like ZnCl₂) enhances regioselectivity and reduces reaction time .

Basic: How do steric effects from the 2-methyl group influence the compound’s reactivity?

The 2-methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl carbon. This selectivity favors reactions at the less hindered 3-oxo position, as seen in regioselective alkylations . Conformational analysis (e.g., NOESY NMR) confirms spatial arrangements impacting reactivity .

Advanced: What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility. Structure-activity relationship (SAR) studies using derivatives with systematic substitutions (e.g., nitro, halogen) identify critical functional groups . Meta-analysis of published IC₅₀ values and molecular docking (e.g., AutoDock Vina) clarifies target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate
Reactant of Route 2
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Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate

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